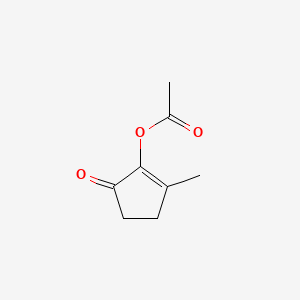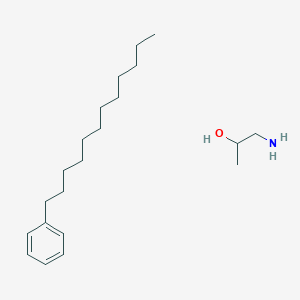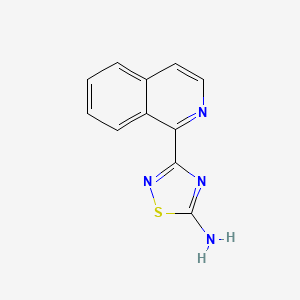
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine is a heterocyclic compound that contains an isoquinoline moiety fused with a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with reaction conditions including the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-isoquinolinyl)-1,2,4-Triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.
3-(1-isoquinolinyl)-1,2,4-Oxadiazole: Contains an oxadiazole ring instead of a thiadiazole ring.
3-(1-isoquinolinyl)-1,2,4-Thiadiazole: Similar but lacks the amine group.
Uniqueness
3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine is unique due to the presence of both the isoquinoline and thiadiazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
1179359-64-8 |
|---|---|
Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-isoquinolin-1-yl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H2,12,14,15) |
InChI Key |
XWEMFYXEDZLMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
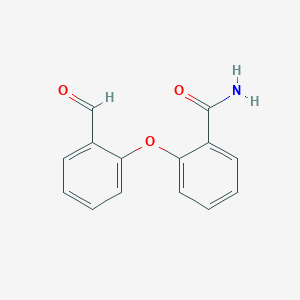

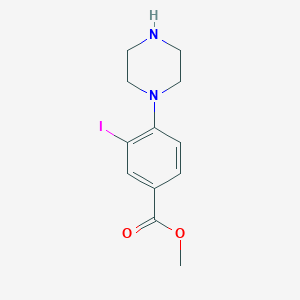

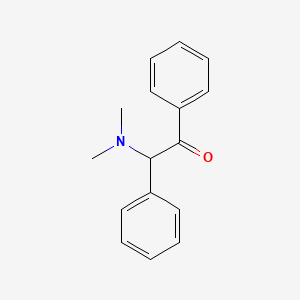
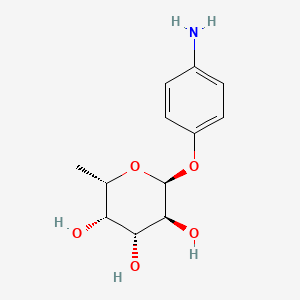
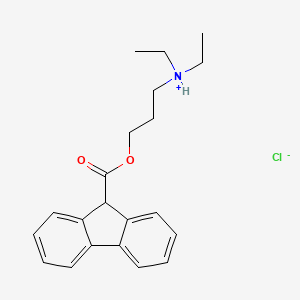
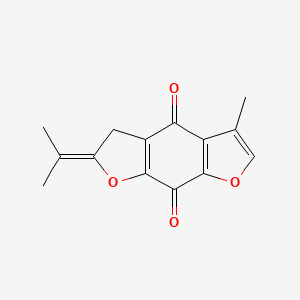
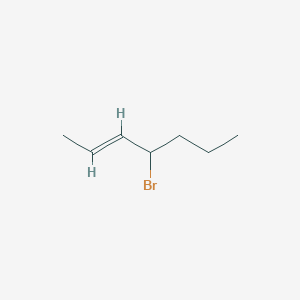

![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
